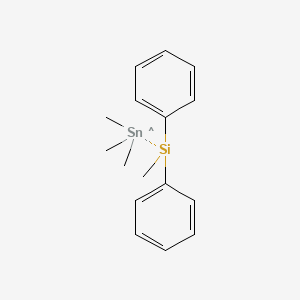
Methyldiphenyl(trimethylstannyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Trimethylstannylmethyldiphenylsilan, 96, involves the reaction of trimethyltin chloride with diphenylmethylsilane under specific conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity of 96% .
化学反応の分析
Trimethylstannylmethyldiphenylsilan, 96, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Trimethylstannylmethyldiphenylsilan, 96, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Researchers use this compound to study the effects of organotin compounds on biological systems.
Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and toxicology of organotin compounds.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
作用機序
The mechanism of action of Trimethylstannylmethyldiphenylsilan, 96, involves its interaction with various molecular targets. The trimethylstannyl group can form strong bonds with other elements, facilitating the formation of new compounds. The pathways involved include nucleophilic substitution and oxidative addition, which are common in organometallic chemistry .
類似化合物との比較
Trimethylstannylmethyldiphenylsilan, 96, can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but lacks the diphenylmethylsilane component.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups attached to the tin atom.
Dimethyltin dichloride: Has two methyl groups and two chlorine atoms attached to the tin atom.
特性
分子式 |
C16H22SiSn |
|---|---|
分子量 |
361.1 g/mol |
InChI |
InChI=1S/C13H13Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3; |
InChIキー |
VRHBFHZSPDOAKI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Sn](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
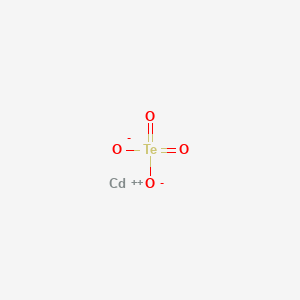
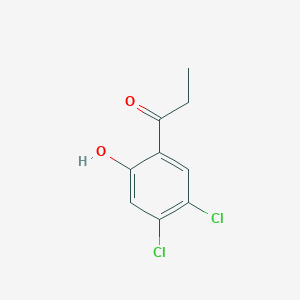
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
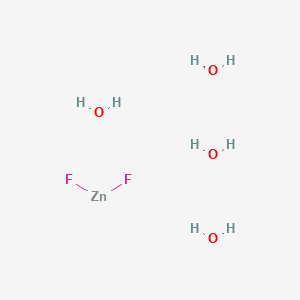
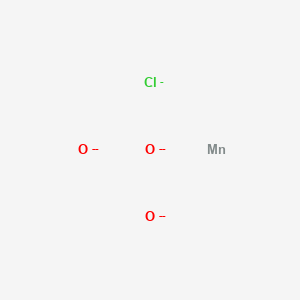
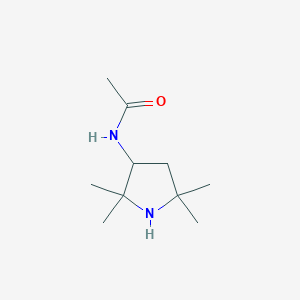
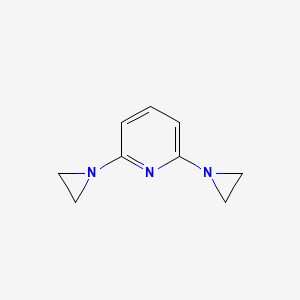
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
